molecular formula C13H14INS B14333036 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide CAS No. 110818-62-7

1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide

Cat. No.: B14333036
CAS No.: 110818-62-7
M. Wt: 343.23 g/mol
InChI Key: JAPMKKOEQAMKTL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It consists of a pyridinium core substituted with an ethyl group and a thiophene ring connected via an ethenyl linkage

Preparation Methods

The synthesis of 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide typically involves several steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Preparation of 2-thiopheneacetaldehyde oxime: This involves reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: The oxime is reduced to obtain 2-thiopheneethylamine.

    Final coupling: The 2-thiopheneethylamine is coupled with an ethylpyridinium iodide to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially at the position adjacent to the nitrogen atom. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic properties, which make it particularly valuable in both medicinal and material science applications.

Properties

CAS No.

110818-62-7

Molecular Formula

C13H14INS

Molecular Weight

343.23 g/mol

IUPAC Name

1-ethyl-2-(2-thiophen-2-ylethenyl)pyridin-1-ium;iodide

InChI

InChI=1S/C13H14NS.HI/c1-2-14-10-4-3-6-12(14)8-9-13-7-5-11-15-13;/h3-11H,2H2,1H3;1H/q+1;/p-1

InChI Key

JAPMKKOEQAMKTL-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=CC=C1C=CC2=CC=CS2.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.